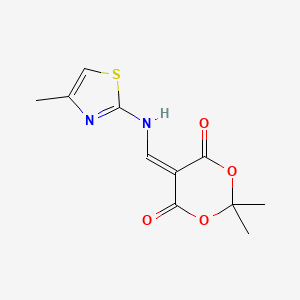![molecular formula C21H30N6O3 B2476286 N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-66-6](/img/structure/B2476286.png)
N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including an imidazo[2,1-c][1,2,4]triazine ring, a carboxamide group, and a diethylamino group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an imidazo[2,1-c][1,2,4]triazine ring, which is a fused ring system containing nitrogen atoms. It also has a carboxamide group (-CONH2), which is a common functional group in bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could make it more soluble in polar solvents, while the diethylamino group could give it basic properties .Scientific Research Applications
Synthesis and Biological Activity
Microwave-assisted Synthesis of Hybrid Molecules
Researchers have developed hybrid molecules containing different nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, starting from ethyl piperazine-1-carboxylate. These compounds were tested for antimicrobial, antilipase, and antiurease activities, with some exhibiting moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Novel Benzodifuranyl and 1,3,5-Triazines Synthesis
A study reported the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase inhibitors with high COX-2 selectivity indices (Abu‐Hashem et al., 2020).
Dendrimeric Complexes Synthesis
Another study focused on synthesizing dendrimeric complexes using melamine and investigating their magnetic behaviors. This research contributes to the understanding of the structural and magnetic properties of such complexes (Uysal & Koç, 2010).
Chemical Synthesis and Characterization
Synthesis of Benzamide-Based Heterocycles
A novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives was described, highlighting the potential of these compounds in antiviral activities, particularly against the H5N1 influenza virus (Hebishy et al., 2020).
Antitumor Activity of Heterocycles Related to Carbendazim
This study synthesized compounds from carbendazim, a benzimidazole derivative, to explore their antitumor potencies. The findings indicate some compounds showed activity against pancreatic tumor cells, suggesting potential therapeutic applications (Remers et al., 2015).
Photophysical and Antimicrobial Studies
Synthesis of Novel Dipodal-Benzimidazole
New derivatives were synthesized and evaluated for antimicrobial activity, showing excellent broad-spectrum antimicrobial properties. This study contributes to the development of new antimicrobial agents (Padalkar et al., 2014).
Blue Emitting Fluorophores
Research into novel blue-emitting fluorophores derived from triazole derivatives indicates their potential for use in optical applications and materials science, thanks to their photophysical properties and thermal stability (Padalkar et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O3/c1-4-25(5-2)13-7-12-22-19(28)18-20(29)27-15-14-26(21(27)24-23-18)16-8-10-17(11-9-16)30-6-3/h8-11H,4-7,12-15H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMFDNSKDHVCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)


![1-Benzyl-3'-(4-fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2476219.png)
![5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2476220.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)
![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)